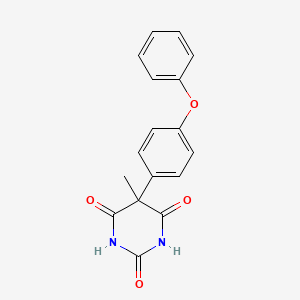

5-Methyl-5-(4-phenoxy-phenyl)-pyrimidine-2,4,6-trione

概要

説明

5-メチル-5-(4-フェノキシ-フェニル)-ピリミジン-2,4,6-トリオンは、化学、生物学、医学、および産業など、さまざまな分野で多様な用途が知られている化学化合物です。この化合物は、フェノキシおよびフェニル基で置換されたピリミジン環を含むその独自の構造によって特徴付けられます。

2. 製法

合成経路と反応条件

5-メチル-5-(4-フェノキシ-フェニル)-ピリミジン-2,4,6-トリオンの合成は、通常、適切な出発物質を制御された条件下で反応させることから始まります。一般的な方法の1つには、ナトリウムエトキシドなどの塩基の存在下、4-フェノキシベンザルデヒドと尿素およびメチルアセト酢酸を縮合させる方法が含まれます。 反応は還流条件下で行い、その後再結晶によって精製されます .

工業生産方法

この化合物の工業生産には、同様の合成経路が使用される場合がありますが、規模ははるかに大きくなります。 このプロセスは、収量と純度が最適化されており、多くの場合、連続フローリアクターと自動システムを採用して、一貫した品質と効率を確保しています .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5-(4-Phenoxy-Phenyl)-Pyrimidine-2,4,6-Trione typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the condensation of 4-phenoxybenzaldehyde with urea and methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

化学反応の分析

反応の種類

5-メチル-5-(4-フェノキシ-フェニル)-ピリミジン-2,4,6-トリオンは、さまざまな化学反応を起こし、これには以下が含まれます。

酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化できます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: メタノール中の水素化ホウ素ナトリウム。

生成される主な生成物

酸化: 対応するカルボン酸の生成。

還元: アルコールまたはアミンの生成。

置換: さまざまな官能基を持つ置換誘導体の生成.

4. 科学研究への応用

5-メチル-5-(4-フェノキシ-フェニル)-ピリミジン-2,4,6-トリオンは、科学研究でさまざまな用途があります。

化学: より複雑な分子の合成のための構成要素として使用されます。

生物学: 抗菌性や抗癌性など、潜在的な生物活性について研究されています。

医学: さまざまな疾患の治療における潜在的な治療効果について調査されています。

科学的研究の応用

Medicinal Chemistry

Anticancer Properties

Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer activity. For instance, the compound has been evaluated for its ability to inhibit specific enzymes involved in cancer cell proliferation. In vitro tests have shown that 5-Methyl-5-(4-phenoxy-phenyl)-pyrimidine-2,4,6-trione can effectively inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in tumor metastasis and angiogenesis .

Case Study: Inhibition of MMPs

A study published in MDPI demonstrated that iodinated variants of pyrimidine derivatives showed promising results as MMP inhibitors. The synthesis of these compounds involved various chemical modifications to enhance their efficacy against cancer cells. The findings suggested that the introduction of phenoxy groups could improve the selectivity and potency of these inhibitors .

Biochemistry

Enzyme Inhibition

The compound has been identified as a potential inhibitor of certain enzymes related to metabolic pathways. Its interaction with various cytochrome P450 enzymes has been studied to understand its pharmacokinetic properties better. For example, it was found to exhibit low inhibitory promiscuity against several CYP450 isoforms, indicating a favorable profile for further drug development .

Table: Enzyme Interaction Profile

| Enzyme | Inhibition Potential | Remarks |

|---|---|---|

| CYP450 1A2 | Moderate | Potential for drug interactions |

| CYP450 2D6 | Low | Minimal impact on metabolism |

| CYP450 3A4 | Low | Safe for concurrent medications |

Material Science

Polymer Applications

In addition to its medicinal uses, this compound has potential applications in the development of polymeric materials. Its structural characteristics allow it to be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research is ongoing to explore its use in creating advanced materials for electronics and coatings.

作用機序

5-メチル-5-(4-フェノキシ-フェニル)-ピリミジン-2,4,6-トリオンの作用機序は、特定の分子標的との相互作用に関与します。それは、活性部位に結合することで特定の酵素を阻害し、それによって正常な機能を阻害することが知られています。 この阻害は、微生物の増殖抑制や癌細胞のアポトーシス誘導など、さまざまな生物学的効果をもたらす可能性があります .

類似化合物との比較

類似化合物

ファモキサドン: 類似の構造的特徴と用途を持つ関連化合物。

オキサゾリジノン: オキサゾリジン-2,4-ジオンコア構造を共有する化合物群.

独自性

5-メチル-5-(4-フェノキシ-フェニル)-ピリミジン-2,4,6-トリオンは、特定の置換パターンにより独特であり、これは独特の化学的および生物学的特性を付与します。 ピリミジン環上のフェノキシ基とフェニル基の組み合わせは、他の類似化合物とは異なり、その多様な用途に貢献しています .

生物活性

5-Methyl-5-(4-phenoxy-phenyl)-pyrimidine-2,4,6-trione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and potential therapeutic properties, supported by various research findings and case studies.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 310.3041 g/mol

- SMILES Notation : CC1(C(=O)NC(=O)NC1=O)c2ccc(cc2)Oc3ccccc3

The compound belongs to the class of diphenylethers, characterized by its unique substitution pattern which contributes to its biological properties and applications in drug development .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing significant inhibitory effects.

Table 1: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0227 µM |

| S. aureus | 0.025 µM |

| A. flavus | 0.030 µM |

| A. niger | 0.035 µM |

These findings suggest that the compound's structure allows it to interact effectively with microbial targets, potentially disrupting their cellular functions .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies, particularly focusing on its ability to induce apoptosis in cancer cells. In vitro studies have shown that it can significantly suppress cell growth and viability in several cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

A study involving the treatment of A431 vulvar epidermal carcinoma cells demonstrated that the compound inhibited cell proliferation and migration effectively. The compound was administered at varying concentrations, with an observed IC value indicating potent activity against tumor cells:

- IC : 0.015 µM for A431 cells

- Mechanism : Induction of G1-phase cell cycle arrest leading to increased apoptosis rates compared to control groups .

The biological activity of this compound is attributed to its ability to inhibit specific enzymes by binding to their active sites. This mechanism disrupts normal cellular processes in both microbial and cancerous cells, leading to reduced growth or increased cell death .

Comparison with Similar Compounds

The compound shares structural similarities with other pyrimidine derivatives but stands out due to its unique phenoxy substitution:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Famoxadone | Similar core structure | Antifungal |

| Oxazolidinones | Contains oxazolidine ring | Antibacterial |

| 5-Biphenyl derivatives | Multiple phenyl substitutions | Anticancer |

This comparison highlights the distinctiveness of this compound in terms of its chemical behavior and biological efficacy .

特性

CAS番号 |

288102-94-3 |

|---|---|

分子式 |

C17H14N2O4 |

分子量 |

310.30 g/mol |

IUPAC名 |

5-methyl-5-(4-phenoxyphenyl)-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C17H14N2O4/c1-17(14(20)18-16(22)19-15(17)21)11-7-9-13(10-8-11)23-12-5-3-2-4-6-12/h2-10H,1H3,(H2,18,19,20,21,22) |

InChIキー |

RTBMLCLTYAPKIF-UHFFFAOYSA-N |

SMILES |

CC1(C(=O)NC(=O)NC1=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |

正規SMILES |

CC1(C(=O)NC(=O)NC1=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。